Tert-butyl 4-bromo-3-methylbenzoate
Overview
Description
Tert-butyl 4-bromo-3-methylbenzoate: is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of tert-butyl 4-bromo-3-methylbenzoate typically involves the esterification of 4-bromo-3-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods:
Batch Process: In industrial settings, the esterification reaction is often conducted in batch reactors, where the reactants are mixed and heated to the desired temperature.
Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 4-bromo-3-methylbenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to the corresponding 4-bromo-3-methylbenzyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can yield 4-bromo-3-methylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water under reflux conditions.
Reduction: Reagents like lithium aluminum hydride in dry ether or sodium borohydride in methanol at room temperature.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4-hydroxy-3-methylbenzoate, 4-methoxy-3-methylbenzoate, or 4-amino-3-methylbenzoate.
Reduction Product: 4-bromo-3-methylbenzyl alcohol.
Oxidation Product: 4-bromo-3-methylbenzoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl 4-bromo-3-methylbenzoate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Tert-butyl 4-bromo-3-methylbenzoate can act as an inhibitor of specific enzymes, blocking their activity and affecting metabolic pathways.
Receptor Binding: The compound can bind to certain receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Mechanism:
Inhibition of Enzyme Activity: By binding to the active site of an enzyme, this compound prevents the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity.
Modulation of Receptor Activity: The compound can interact with receptors, either activating or inhibiting their function, leading to changes in cellular signaling and physiological responses.
Comparison with Similar Compounds
Tert-butyl 4-bromobenzoate: Similar structure but lacks the methyl group at the 3-position.
Tert-butyl 3-methylbenzoate: Similar structure but lacks the bromine atom at the 4-position.
Methyl 4-bromo-3-methylbenzoate: Similar structure but has a methyl ester group instead of a tert-butyl ester group.
Uniqueness:
Properties
IUPAC Name |
tert-butyl 4-bromo-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHBTHGKWXRWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474358 | |
Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347174-28-1 | |
Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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